molecular formula C7H2BrFIN B1278615 3-Bromo-2-fluoro-6-iodobenzonitrile CAS No. 217816-66-5

3-Bromo-2-fluoro-6-iodobenzonitrile

Cat. No. B1278615
M. Wt: 325.9 g/mol
InChI Key: VCRQPVFNRGOPIK-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-iodobenzonitrile is a halogenated benzonitrile derivative, a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar halogenated benzonitriles.

Synthesis Analysis

The synthesis of halogenated benzonitriles can be achieved through various methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, involving palladium-catalyzed arylation followed by acidic deprotection/cyclization, which could potentially be adapted for the synthesis of 3-bromo-2-fluoro-6-iodobenzonitrile . Another method involves the bromodeboronation of aryl boronic acids, which could be a viable route for introducing bromine into the benzonitrile framework . Additionally, an improved synthesis route using Sonogashira coupling has been reported for a compound with a similar substitution pattern, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

Structural and computational studies have been conducted on similar compounds, such as 4-bromo-3-fluorobenzonitrile, which was crystallized and studied using spectroscopic methods and computational simulations . These studies provide insights into the intra- and inter-molecular interactions that stabilize the crystal packing of such compounds, which could be extrapolated to understand the molecular structure of 3-bromo-2-fluoro-6-iodobenzonitrile.

Chemical Reactions Analysis

The reactivity of halogenated benzonitriles has been explored in various contexts. For example, the selective substitution of fluorine in fluorobenzonitriles with sodium sulfide to yield mercaptobenzonitriles has been investigated, demonstrating the potential for selective halogen exchange reactions . This knowledge could be applied to understand the reactivity of the bromo- and iodo- groups in 3-bromo-2-fluoro-6-iodobenzonitrile.

Physical and Chemical Properties Analysis

Vibrational spectroscopic investigations and DFT computations have been performed on 3-bromo-5-fluorobenzonitrile to determine its molecular properties, including its non-linear optical (NLO) properties . These studies provide a foundation for predicting the physical and chemical properties of 3-bromo-2-fluoro-6-iodobenzonitrile, such as its polarizability and hyperpolarizability. Additionally, the microwave spectral study of 3-fluorobenzonitrile offers data on rotational constants and centrifugal distortion terms, which could be relevant for the target compound .

Scientific Research Applications

1. Synthesis and Reactivity

3-Bromo-2-fluoro-6-iodobenzonitrile's derivatives and related compounds have been extensively studied in the context of organic synthesis. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile, a compound similar to 3-Bromo-2-fluoro-6-iodobenzonitrile, has been achieved via the halodeboronation of aryl boronic acids, demonstrating the compound's utility in organic synthesis (Szumigala et al., 2004). Additionally, 3-Bromo-2-fluorobenzoic acid, synthesized from a related compound, 2-amino-6-fluorobenzonitrile, indicates the potential for producing benzoic acid derivatives under mild conditions suitable for industrial-scale production (Zhou Peng-peng, 2013).

2. Radiochemical Applications

Studies on meta-halo-benzonitrile derivatives, including those with fluorine, bromine, and iodine, have explored their reactivity towards aromatic nucleophilic substitution. These findings are significant for applications in radiochemistry, particularly in the context of [(18)F] labeling in radiopharmaceuticals (Guo et al., 2008).

3. Vibrational Spectroscopic and Molecular Property Studies

Compounds similar to 3-Bromo-2-fluoro-6-iodobenzonitrile, such as 3-bromo-5-fluorobenzonitrile, have been studied for their vibrational spectroscopic properties using techniques like FTIR and FT-Raman. These studies provide insights into the molecular properties and electronic behavior of such compounds, which are valuable for understanding their chemical interactions and potential applications (Jeyavijayan et al., 2018).

4. Halogen Bonding in Crystal Structures

Research on halobenzonitrile derivatives, including 3-bromo-2-fluorobenzonitrile and its analogs, has focused on understanding halogen bonding and its impact on crystal structures. This research is crucial for designing materials with specific properties based on their crystallographic characteristics (Veluthaparambath et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

3-bromo-2-fluoro-6-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFIN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRQPVFNRGOPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292465
Record name 3-Bromo-2-fluoro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-6-iodobenzonitrile

CAS RN

217816-66-5
Record name 3-Bromo-2-fluoro-6-iodobenzonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-6-iodobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluoro-6-iodobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Lewis, KJ Toyne, JJ West, MK Wilson - Journal of the Chemical …, 1998 - pubs.rsc.org
A combination of conventional electrophilic aromatic substitution reactions and low-temperature ortho-directed lithiations has been used in the efficient synthesis of some novel highly …
Number of citations: 17 pubs.rsc.org

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